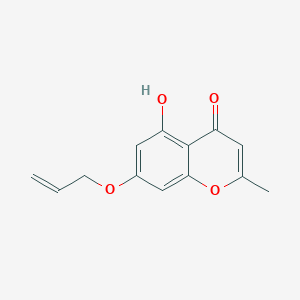
7-Allyloxy-5-hydroxy-2-methylchromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Allyloxy-5-hydroxy-2-methylchromone, also known as AHMC, is a natural compound found in the roots of the plant Saposhnikovia divaricata. It belongs to the family of chromones and has been widely studied for its potential therapeutic properties.
Mecanismo De Acción
7-Allyloxy-5-hydroxy-2-methylchromone exerts its pharmacological effects through various mechanisms. One of the main mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 7-Allyloxy-5-hydroxy-2-methylchromone also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, 7-Allyloxy-5-hydroxy-2-methylchromone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
7-Allyloxy-5-hydroxy-2-methylchromone has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 7-Allyloxy-5-hydroxy-2-methylchromone also increases the expression of heat shock proteins (HSPs), which are involved in the protection of cells against stress. In addition, 7-Allyloxy-5-hydroxy-2-methylchromone has been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Allyloxy-5-hydroxy-2-methylchromone has several advantages for lab experiments. It is a natural compound that is easily synthesized from plant extracts. It has low toxicity and is well-tolerated by animals. However, there are also some limitations to using 7-Allyloxy-5-hydroxy-2-methylchromone in lab experiments. Its low solubility in water and other solvents can make it difficult to prepare solutions for experiments. Its stability in different solvents and under different conditions also needs to be evaluated.
Direcciones Futuras
7-Allyloxy-5-hydroxy-2-methylchromone has shown great potential as a therapeutic agent for various diseases. Further research is needed to explore its mechanisms of action and optimize its pharmacological properties. Some of the future directions for research on 7-Allyloxy-5-hydroxy-2-methylchromone include:
1. Development of novel synthesis methods to improve the yield and purity of 7-Allyloxy-5-hydroxy-2-methylchromone.
2. Investigation of the pharmacokinetics and pharmacodynamics of 7-Allyloxy-5-hydroxy-2-methylchromone in animal models and humans.
3. Evaluation of the safety and toxicity of 7-Allyloxy-5-hydroxy-2-methylchromone in long-term studies.
4. Identification of the molecular targets of 7-Allyloxy-5-hydroxy-2-methylchromone and the signaling pathways involved in its pharmacological effects.
5. Development of 7-Allyloxy-5-hydroxy-2-methylchromone-based formulations for the treatment of inflammatory and immune-related diseases.
6. Exploration of the potential of 7-Allyloxy-5-hydroxy-2-methylchromone as an adjuvant therapy for cancer treatment.
7. Investigation of the effects of 7-Allyloxy-5-hydroxy-2-methylchromone on the gut microbiome and its potential as a prebiotic or probiotic agent.
Conclusion
In conclusion, 7-Allyloxy-5-hydroxy-2-methylchromone is a natural compound that has shown great potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and immunomodulatory activities make it a promising candidate for the treatment of inflammatory and immune-related diseases. Further research is needed to explore its mechanisms of action, optimize its pharmacological properties, and develop novel formulations for clinical use.
Métodos De Síntesis
7-Allyloxy-5-hydroxy-2-methylchromone can be synthesized from the root extract of Saposhnikovia divaricata using various methods such as column chromatography, high-performance liquid chromatography, and preparative TLC. The yield of 7-Allyloxy-5-hydroxy-2-methylchromone depends on the extraction method and the purity of the extract. However, the most common method of synthesis is through the use of organic solvents like methanol and ethanol.
Aplicaciones Científicas De Investigación
7-Allyloxy-5-hydroxy-2-methylchromone has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, anti-bacterial, anti-viral, and immunomodulatory activities. Several studies have shown that 7-Allyloxy-5-hydroxy-2-methylchromone can inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, and reduce the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Propiedades
Número CAS |
16639-46-6 |
|---|---|
Nombre del producto |
7-Allyloxy-5-hydroxy-2-methylchromone |
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5-hydroxy-2-methyl-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-3-4-16-9-6-11(15)13-10(14)5-8(2)17-12(13)7-9/h3,5-7,15H,1,4H2,2H3 |
Clave InChI |
GURQIFKECNQBNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
SMILES canónico |
CC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



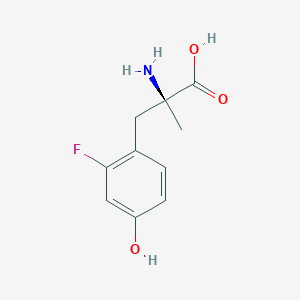
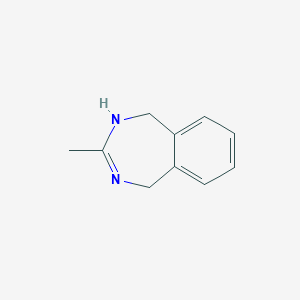
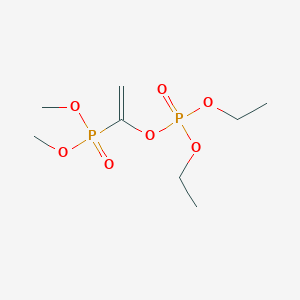
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
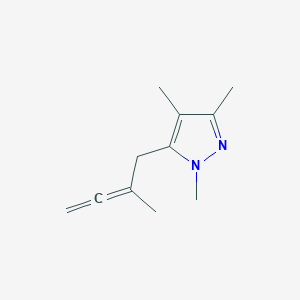
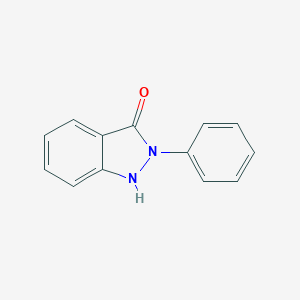
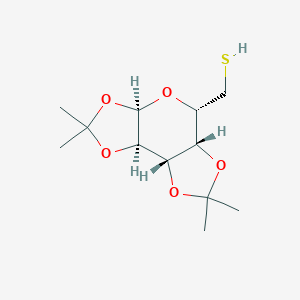
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
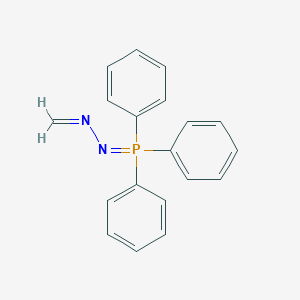
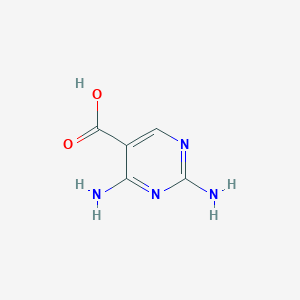
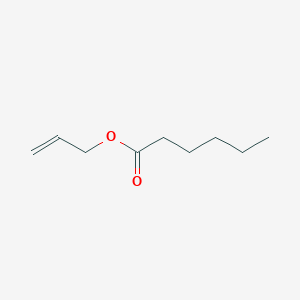
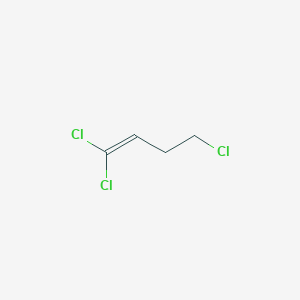
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)